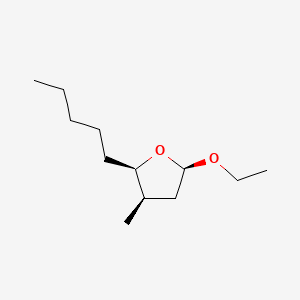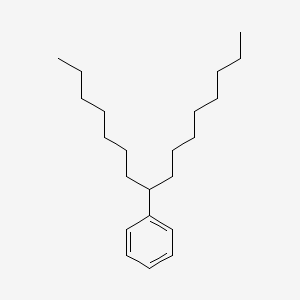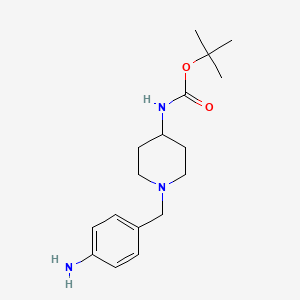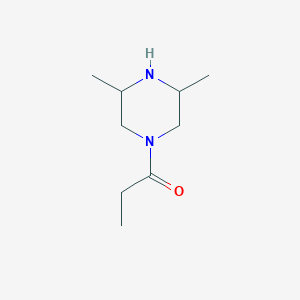
Piperazine, 3,5-dimethyl-1-propionyl-(7CI,8CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 3,5-dimethyl-1-propionyl-(7CI,8CI) is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25202 g/mol. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 3,5-dimethyl-1-propionyl-(7CI,8CI) typically involves the reaction of 3,5-dimethylpiperazine with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Piperazine, 3,5-dimethyl-1-propionyl-(7CI,8CI) may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 3,5-dimethyl-1-propionyl-(7CI,8CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the propionyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Piperazine, 3,5-dimethyl-1-propionyl-(7CI,8CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Piperazine, 3,5-dimethyl-1-propionyl-(7CI,8CI) involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: The parent compound with a simpler structure.
1-Methylpiperazine: A derivative with a single methyl group.
1-Ethylpiperazine: A derivative with an ethyl group.
Uniqueness
Piperazine, 3,5-dimethyl-1-propionyl-(7CI,8CI) is unique due to the presence of both 3,5-dimethyl and propionyl groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C9H18N2O |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1-(3,5-dimethylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C9H18N2O/c1-4-9(12)11-5-7(2)10-8(3)6-11/h7-8,10H,4-6H2,1-3H3 |
InChI-Schlüssel |
XTDNQXLWASUCPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1CC(NC(C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid](/img/structure/B13818443.png)
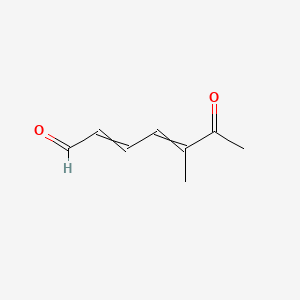
![7-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13818451.png)

![methyl N-[carbamoyl(propan-2-yl)amino]carbamate](/img/structure/B13818457.png)

![Acetamide,N-[1-(3-methylphenyl)-2-propynyl]-](/img/structure/B13818472.png)
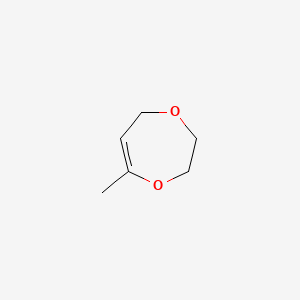
![(4R)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid](/img/structure/B13818487.png)
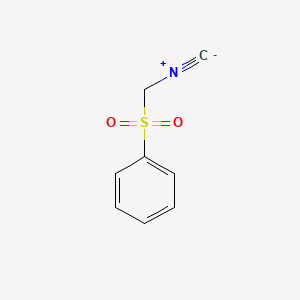
![Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane](/img/structure/B13818501.png)
